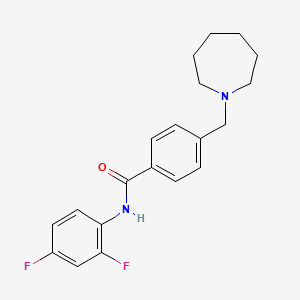
4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) that has a specific mutation in the EGFR gene.
Mécanisme D'action
4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide works by irreversibly binding to the mutated EGFR protein, inhibiting its activity and preventing the growth and survival of cancer cells. It has a high selectivity for mutant EGFR over wild-type EGFR, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is well-tolerated in patients, with manageable side effects such as diarrhea, rash, and nausea. This compound has also been shown to penetrate the blood-brain barrier, which is important for the treatment of NSCLC brain metastases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, its oral bioavailability, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use in lab experiments, such as the need for specific EGFR mutations and the potential for acquired resistance.
Orientations Futures
There are several future directions for the research and development of 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide. One area of focus is the identification of biomarkers that can predict response to treatment and the development of personalized treatment strategies. Another area of interest is the combination of this compound with other targeted therapies and immunotherapies to improve treatment outcomes. Finally, there is ongoing research into the mechanisms of acquired resistance to this compound and the development of new drugs to overcome this resistance.
Méthodes De Synthèse
The synthesis of 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide involves several steps, including the reaction of 2,4-difluoroaniline with 1-bromomethylcyclohexane to form 4-(1-azepanylmethyl)-2,4-difluoroaniline. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form this compound. The final compound is purified by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. It has been shown to be highly effective in patients with the T790M mutation, which is resistant to first-generation EGFR inhibitors. This compound has also been tested in combination with other targeted therapies and chemotherapy, with promising results.
Propriétés
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O/c21-17-9-10-19(18(22)13-17)23-20(25)16-7-5-15(6-8-16)14-24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFDVUOQCKWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-butyryl-4-{[1-(hydroxymethyl)propyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6031735.png)
![3,5-dichloro-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6031743.png)
![2-[2-(cycloheptylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6031744.png)


![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)
![1-{2-hydroxy-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6031762.png)
![4-benzyl-1-{3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6031766.png)
![7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![7-(3-methyl-2-oxopentanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031814.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methyl-2-pyridinyl)methyl]amine](/img/structure/B6031816.png)
